Dichloromethylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dichloromethylene, also known as methylene chloride, is a colorless, volatile, and flammable liquid that is widely used as a solvent in various industrial processes. It is also used as a paint stripper, degreaser, and aerosol propellant. Despite its widespread use, dichloromethylene has been linked to several health hazards, including cancer, liver and kidney damage, and respiratory problems.

Wissenschaftliche Forschungsanwendungen

Application in Metastatic Bone Disease

Dichloromethylene diphosphonate (clodronate) has shown promising results in treating hypercalcemia associated with cancer. In a study involving patients with metastatic bone disease, clodronate significantly improved calcium balance and absorption, suggesting its potential as an adjuvant in managing this condition (Jung et al., 1983).

Effect on Calcium Mobilization in Multiple Myeloma

Clodronate was evaluated in a double-blind, placebo-controlled trial involving patients with active myeloma. The study found that Clodronate led to a significant decrease in urinary excretion of calcium, suggesting its effectiveness in managing excessive mobilization of skeletal calcium in multiple myeloma patients (Siris et al., 1980).

Use in Vulcanizing Agents for Elastomers

Research indicates that dichloromethylene-bis(trichloromethyl sulfone) can vulcanize saturated hydrocarbon elastomers like EPR, enhancing their tensile properties. However, its high activity in EPR may lead to scorch, highlighting the need for further optimization in its application (Serniuk et al., 1966).

Ambiphilic Dichlorocarbenoid Equivalent in Organic Chemistry

Ti-Mg-dichloromethylene complexes, derived from the oxidative addition of CCl4 to the Mg-TiCl4 bimetallic species, represent a novel class of ambiphilic dichlorocarbenoid equivalents. They demonstrate high selectivity and reactivity in alkene cyclopropanations and carbonyl dichloromethylenations (Chien et al., 2006).

Aerobic Biodegradation in Soil and Groundwater

Dichloroethylenes, including dichloromethylene, have been observed to biodegrade in soil and groundwater. This suggests that naturally occurring microorganisms are capable of degrading these compounds without the need for exogenous organic nutrients or previous exposure (Klier et al., 1999).

Global Atmospheric Distribution

The global atmospheric distribution of dichloromethane, along with other chlorinated solvents, has been computed, highlighting their significant presence and seasonal variability in the northern hemisphere's winter mid-latitude. This data is vital for understanding environmental impacts and regulatory measures (Olaguer, 2002).

Liposome-Encapsulated Dichloromethylene in Macrophage Apoptosis

Studies show that dichloromethylene diphosphonate (MDPCl2) encapsulated in liposomes induces macrophage apoptosis, both in vivo and in vitro. This finding has implications for understanding the compound's effects on the immune system and potential therapeutic applications (Naito et al., 1996).

Immune Function in Cancer Patients

Research on breast cancer patients with bone metastases treated with dichloromethylene diphosphonate (Cl2MDP) revealed no significant impairment in immune function, suggesting Cl2MDP's safety in patients with resorptive bone disease (Markkula et al., 2004).

Eigenschaften

CAS-Nummer |

1605-72-7 |

|---|---|

Produktname |

Dichloromethylene |

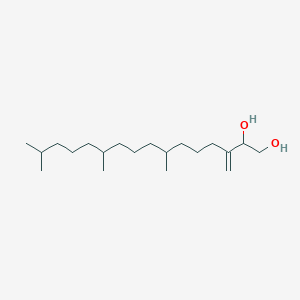

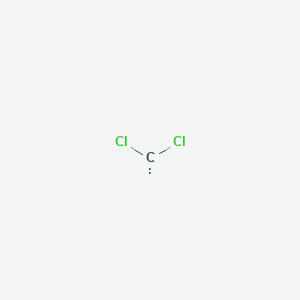

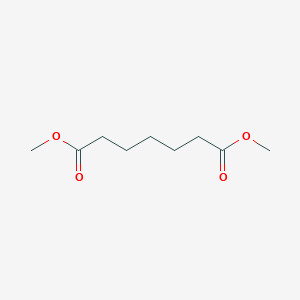

Molekularformel |

CCl2 |

Molekulargewicht |

82.91 g/mol |

InChI |

InChI=1S/CCl2/c2-1-3 |

InChI-Schlüssel |

PFBUKDPBVNJDEW-UHFFFAOYSA-N |

SMILES |

[C](Cl)Cl |

Kanonische SMILES |

[C](Cl)Cl |

Synonyme |

carbon dichloride carbon(II) chloride dichlorocarbene dichloromethylenecarbene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)

![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)